2-(5-Methyl-1h-indol-1-yl)propanamide
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Overview
Description
2-(5-Methyl-1h-indol-1-yl)propanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the 5-position and a propanamide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1h-indol-1-yl)propanamide typically involves the reaction of 5-methylindole with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1h-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(5-Methyl-1h-indol-1-yl)propanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1h-indol-1-yl)propanamide involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Methylindole: A precursor in the synthesis of 2-(5-Methyl-1h-indol-1-yl)propanamide.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(5-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C12H14N2O/c1-8-3-4-11-10(7-8)5-6-14(11)9(2)12(13)15/h3-7,9H,1-2H3,(H2,13,15) |
InChI Key |
RXKYKZKQKLPOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)C(C)C(=O)N |
Origin of Product |
United States |
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